N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-Chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methoxyphenyl group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position. This scaffold is notable for its structural similarity to kinase inhibitors and other bioactive molecules targeting nucleotide-binding domains.
Properties
Molecular Formula |
C17H19ClN6O |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19ClN6O/c1-23-16-12(10-19-23)15(21-17(22-16)24-7-3-4-8-24)20-11-5-6-14(25-2)13(18)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21,22) |
InChI Key |
NHCCRKBNIAZHGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Key Observations:
- Pyrrolidin-1-yl vs. Chloro at Position 6 : The pyrrolidin-1-yl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to the chloro-substituted analog in . This substitution may improve pharmacokinetic properties .
- 3-Chloro-4-Methoxyphenyl vs. Simpler Aromatic Substituents: The 3-chloro-4-methoxyphenyl group introduces steric and electronic effects distinct from mono-substituted aryl groups (e.g., 4-chlorophenyl in or 4-methoxyphenyl in ). The meta-chloro and para-methoxy arrangement could influence binding specificity in enzyme pockets .
Comparison with Analog Syntheses:
- N-(4-Chloro-3-methoxyphenyl)imidazo[1,5-a]pyridin-1-amine : Utilizes NaOtBu and Pd₂(dba)₃ for aryl amination, highlighting the prevalence of palladium catalysis in similar frameworks .
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives : Employ nucleophilic aromatic substitution (e.g., reaction with alkyl halides in acetonitrile) to introduce alkoxy/aryloxy groups, as in .
Structural and Functional Implications
- Pyrrolidin-1-yl Group : This cyclic amine may confer improved metabolic stability compared to linear alkylamines (e.g., 2-methoxyethyl in ) due to reduced oxidative susceptibility.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 358.8 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring and the pyrrolidine moiety significantly influence its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known to exhibit inhibitory effects on several kinases, which are critical in cancer cell proliferation and survival. Studies suggest that this compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) and colorectal carcinoma cells.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells. A notable study highlighted that at a concentration of 10 µM, the compound achieved over 70% inhibition of cell proliferation in NSCLC cell lines (HOP-92), suggesting strong anticancer potential.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HOP-92 | 5.0 | High cytotoxicity |
| HCT-116 | 7.5 | Moderate cytotoxicity |
| SK-BR-3 | 8.0 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyrrolidine moieties can enhance or diminish biological activity. The presence of electron-withdrawing groups such as chlorine and methoxy has been linked to improved potency against certain cancer types.
Case Studies
- Case Study on NSCLC : A recent study evaluated the efficacy of this compound against NSCLC models in vitro and in vivo. The results showed that treatment with the compound led to a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
- Pharmacokinetics : Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. These findings are critical for developing effective dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
